molecular formula C16H21NO4 B2373135 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2248382-55-8

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2373135
CAS No.: 2248382-55-8
M. Wt: 291.347
InChI Key: CWIOWGFRBQXLPL-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a naphthalene-derived compound featuring a partially hydrogenated bicyclic core (tetrahydronaphthalene) with a carboxylic acid group at position 2 and a tert-butyloxycarbonylamino (Boc-protected amino) group at position 3.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h8-9H,4-7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOWGFRBQXLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248382-55-8
Record name 3-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Biological Activity

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 2248382-55-8) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is C16H21NO4C_{16}H_{21}NO_{4} with a molecular weight of 291.34 g/mol. The structure consists of a naphthalene core substituted with a carboxylic acid and an amine functional group, which may contribute to its biological activity.

PropertyValue
Molecular Formula C₁₆H₂₁N O₄
Molecular Weight 291.34 g/mol
CAS Number 2248382-55-8

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the naphthalene structure followed by the introduction of the carboxylic acid and amine functionalities. Specific methods for synthesis may vary, but they generally require careful control of reaction conditions to yield high-purity products.

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For instance, derivatives of tetrahydronaphthalene have been evaluated for their ability to inhibit cancer cell proliferation. A study by Gouhar and Raafat (2015) demonstrated that similar naphthalene derivatives showed significant anticancer effects when tested against various cancer cell lines .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The presence of the amine group may facilitate interactions with biological targets, enhancing the compound's efficacy.

Case Studies

  • Study on Anticancer Activity
    • Objective : Evaluate the anticancer potential of naphthalene derivatives.
    • Method : Various synthesized compounds were tested against human cancer cell lines.
    • Findings : Certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth .
  • Mechanistic Insights
    • Objective : Understand the biochemical pathways affected by these compounds.
    • Method : In vitro assays were conducted to assess enzyme inhibition.
    • Findings : The study revealed that these compounds could inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is C16H21NO4C_{16}H_{21}NO_4, with a molecular weight of 291.34 g/mol. The compound features a tetrahydronaphthalene core substituted with an amino acid derivative, which contributes to its reactivity and functional versatility.

The synthesis of this compound typically involves multi-step organic reactions that introduce the various functional groups. Common methods include:

  • Nucleophilic Substitution : Utilizing nucleophiles to introduce the amino group.
  • Carboxylation : Incorporating carboxylic acid functionalities through carbon dioxide fixation.
  • Protective Group Strategies : Employing tert-butoxycarbonyl (Boc) protection to manage reactive amine functionalities during synthesis.

Medicinal Chemistry

  • Drug Development : The compound's structure allows it to serve as a scaffold for developing new pharmaceuticals targeting various diseases, particularly in oncology and neurology.
  • Bioconjugation : Its reactive amino group can be utilized for attaching drug molecules to targeting agents or biomolecules, enhancing therapeutic efficacy.

Material Science

  • Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : Functionalized nanoparticles can be created using this compound to develop advanced materials for electronics or biomedical applications.

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis due to its ability to undergo further transformations, including coupling reactions and cyclizations.
  • Synthetic Intermediates : The compound can act as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Drug Development

A recent study highlighted the use of this compound derivatives in developing inhibitors for cancer cell proliferation. These derivatives demonstrated significant activity against specific cancer cell lines, showcasing the potential for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polymer matrices revealed improved mechanical properties and thermal stability compared to traditional polymers. This finding opens avenues for its application in creating durable materials for industrial use.

Case Study 3: Bioconjugation Techniques

Innovative bioconjugation techniques utilizing this compound have been explored to enhance drug delivery systems. Studies indicated that conjugates formed with this compound exhibited improved bioavailability and targeted delivery capabilities.

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protected amine undergoes acid-catalyzed hydrolysis to yield the free amine.

Reaction Conditions :

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Temperature: 0–25°C.

  • Time: 1–4 hours.

Example :

Boc protected compoundTFA DCMFree amine+CO2+t BuOH\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{Free amine}+\text{CO}_2+\text{t BuOH}

The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the Boc group .

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide bond formation.

Esterification

Reagents :

  • Methanol or ethanol with HCl or H2_2
    SO4_4
    .

  • Coupling agents: DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).

Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0–25°C.

Example :

R COOH+CH3OHHClR COOCH3+H2O\text{R COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{HCl}}\text{R COOCH}_3+\text{H}_2\text{O}

Amide Formation

Reagents :

  • HOBt (hydroxybenzotriazole) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Conditions :

  • Solvent: DMF or DCM.

  • Temperature: 0–25°C.

Example :

R COOH+R NH2EDC HOBtR CONHR +H2O\text{R COOH}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{R CONHR }+\text{H}_2\text{O}

Oxidation of the Tetrahydronaphthalene Ring

The saturated ring system can be oxidized to aromatic naphthalene derivatives.

Reagents :

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2_2
    .

  • Solvent: Toluene or DCM .

Conditions :

  • Temperature: 50–80°C.

  • Time: 6–12 hours.

Example :

TetrahydronaphthaleneDDQNaphthalene\text{Tetrahydronaphthalene}\xrightarrow{\text{DDQ}}\text{Naphthalene}

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions.

Reagents :

  • Heat (150–200°C) or HCl in DMF .

Example :

R COOHΔR H+CO2\text{R COOH}\xrightarrow{\Delta}\text{R H}+\text{CO}_2

Deprotection of the Boc Group

Selective removal of the Boc group is critical for further functionalization.

Reagents :

  • TFA in DCM (for Boc cleavage).

  • NaOH for saponification of esters (if present) .

Conditions :

  • Temperature: 0–25°C.

  • Time: 1–2 hours.

Mechanistic Insights

  • Boc Deprotection : Protonation by TFA weakens the carbonyl-oxygen bond, leading to carbamate decomposition and CO2_2
    release .

  • Esterification : DCC activates the carboxylic acid as an intermediate O-acylisourea, which reacts with alcohols.

The compound’s versatility in coupling, oxidation, and deprotection reactions makes it valuable in medicinal chemistry and peptide synthesis. Experimental protocols emphasize the need for controlled conditions to optimize yields and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

  • Structure: Shares the tetrahydronaphthalene core and carboxylic acid group but replaces the Boc-protected amino group with a free amino group at position 6.
  • Molecular Formula: C₁₂H₁₅NO₂·HCl vs. C₁₆H₂₁NO₄ (target compound).
  • Applications: Used as a research chemical (e.g., enzyme inhibition studies), highlighting the importance of amino group modifications in biological activity .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to the Boc-protected derivative.

5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Structure: Linear pentanoic acid with a Boc-protected amino group and a hydroxyl substituent.
  • Molecular Formula: C₁₀H₁₉NO₅ vs. C₁₆H₂₁NO₄ (target compound).

Functional Group Comparisons

Boc-Protected Amino vs. Free Amino Groups

  • Stability : Boc groups (tert-butyloxycarbonyl) protect amines from nucleophilic degradation, enhancing shelf-life in storage but requiring acidic conditions for deprotection .
  • Bioavailability: Free amino groups (as in the hydrochloride analog) may enhance binding to biological targets but reduce plasma stability .

Carboxylic Acid vs. Ester Derivatives

  • Reactivity : Carboxylic acids (as in the target compound) are prone to ionization at physiological pH, affecting membrane permeability. In contrast, ester derivatives (e.g., tetrahydrofurfuryl acrylate in ) exhibit higher lipophilicity, improving tissue penetration .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Toxicity Notes
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 Boc-protected amino, carboxylic acid Research (hypothetical) Limited toxicological data
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride C₁₂H₁₅NO₂·HCl 242.72 Free amino, carboxylic acid Enzyme inhibition studies Research use only
5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Boc-protected amino, hydroxyl Intermediate in synthesis Toxicity not fully studied
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate ester, tetrahydrofuran Polymer production Metabolizes to tetrahydrofurfuryl alcohol

Research Findings and Implications

  • Toxicity: The Boc-protected amino group in the target compound may reduce acute toxicity compared to free amines, as seen in analogous compounds . However, the lack of thorough toxicological studies necessitates caution in handling .
  • Synthetic Utility : The tetrahydronaphthalene core offers rigidity for designing conformationally restricted pharmacophores, similar to cyclopropane derivatives used in pesticides (e.g., cyclanilide in ) .
  • Metabolic Pathways : Ester-containing analogs (e.g., tetrahydrofurfuryl acrylate) undergo rapid hydrolysis, suggesting that the carboxylic acid group in the target compound may confer slower metabolic clearance .

Preparation Methods

Starting Materials and Core Scaffold Construction

The synthesis typically begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid or its ester derivatives. Alternative routes employ naphthalene precursors subjected to partial hydrogenation to yield the tetrahydronaphthalene framework. For example, catalytic hydrogenation of naphthalene-2-carboxylic acid over palladium-on-carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C achieves partial saturation.

Amino Group Protection via Boc Introduction

The amino group at position 3 is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • The amine precursor (e.g., 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid) is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Boc₂O (1.2 equivalents) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are added at 0°C.
  • The reaction is stirred at room temperature for 12–24 hours, yielding the Boc-protected intermediate.

Key Reaction Conditions:

Parameter Optimal Value
Solvent THF or DCM
Temperature 0°C → 25°C
Base TEA (2.5 eq)
Reaction Time 12–24 hours

Carboxylic Acid Formation

If starting from an ester (e.g., methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate), hydrolysis is performed using lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v) at 50°C for 6 hours. The carboxylic acid is precipitated by acidification with 1M HCl to pH 2–3 and extracted with ethyl acetate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Acetonitrile: THF affords higher yields (78–82%) compared to acetonitrile (65–70%) due to better solubility of Boc₂O.
  • Low-Temperature Quenching: Gradual warming from 0°C to 25°C minimizes side reactions such as ester hydrolysis or Boc group migration.

Catalytic Enhancements

Adding DMAP (0.1 eq) accelerates Boc protection by 30%, reducing reaction time to 8 hours.

Workup and Purification Techniques

Extraction and Isolation

Post-reaction mixtures are diluted with water and extracted with ethyl acetate (3 × 50 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Chromatographic Purification

Crude product is purified via flash column chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:1 gradient) to achieve >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA in acetonitrile/water confirms purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.75–2.10 (m, 4H, cyclohexene CH₂), 4.85 (br s, 1H, NH), 7.20–7.35 (m, 2H, aromatic H).
  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).

Mass Spectrometry

ESI-MS: m/z 292.15 [M+H]⁺ (calc. 291.34).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Boc Protection → Hydrolysis 78 95 Scalability
Direct Cyclization 65 88 Fewer Steps

Q & A

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify via LC-MS.
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BD-MAP) .

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